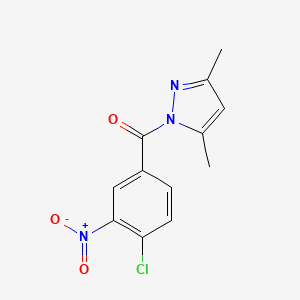

![molecular formula C19H23N5O B5577654 N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step chemical reactions that provide good to high yields under specific conditions. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been successfully synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide at room temperature under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including the compound , has been determined through various spectroscopic methods and crystallography. A detailed DFT study and X-ray diffraction analysis of a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, revealed the molecular structure, indicating the consistency between the optimized DFT molecular structure and the single crystal X-ray diffraction data (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, they participate in aqueous syntheses without deliberate addition of catalysts, highlighting their potential in organic synthesis. Notably, imidazo[1,2-a]pyridines have been utilized in the "water-mediated" hydroamination and silver-catalyzed aminooxygenation reactions, showcasing their reactivity and the diverse methodologies that can be applied to their functionalization (Mohan et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Catalysis

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : Research demonstrates the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields. This process uses o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Drug Discovery and Modification Strategies

Reduction of Metabolism Mediated by Aldehyde Oxidase (AO) : In the realm of drug discovery, modifications to the imidazo[1,2-a]pyrimidine system have been explored to reduce rapid metabolism by aldehyde oxidase, a challenge for the pharmacological viability of certain compounds. Studies have shown that altering the heterocycle or blocking reactive sites are effective strategies for mitigating AO-mediated oxidation, which is pivotal for enhancing drug stability and efficacy (Linton et al., 2011).

Biological Activity Exploration

Antiulcer Agents : New derivatives of imidazo[1,2-a]pyridines have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties in experimental models, highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating ulcerative conditions (Starrett et al., 1989).

Methodological Advancements

"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : The synthesis of methylimidazo[1,2-a]pyridines has been achieved without any deliberate addition of catalysts, using water as a solvent. This method represents an environmentally friendly approach to generating these compounds, with the added benefit of utilizing silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes under more conventional conditions (Mohan et al., 2013).

Propiedades

IUPAC Name |

N-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-22-12-15(11-21-22)13-24(17-5-3-2-4-6-17)19(25)16-7-8-18-20-9-10-23(18)14-16/h7-12,14,17H,2-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJZJMVDBJJKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C2CCCCC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)